1-(4-fluorobenzyl)-N'-(2-(2-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
This compound features a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide is further functionalized with a 2-(2-methoxyphenoxy)acetyl group, introducing aromatic and ether linkages.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-[2-(2-methoxyphenoxy)acetyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c1-30-18-6-2-3-7-19(18)31-14-20(27)24-25-21(28)17-5-4-12-26(22(17)29)13-15-8-10-16(23)11-9-15/h2-12H,13-14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQZXCSYMQNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dihydropyridine core.
- A fluorobenzyl substituent, which may enhance lipophilicity and cellular uptake.
- An acetyl group linked to a methoxyphenoxy moiety, which could influence its pharmacodynamics.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Dihydropyridine Core | Central structure with potential for redox activity |
| 4-Fluorobenzyl Group | Enhances lipophilicity and potential receptor binding |
| Methoxyphenoxy Acetyl Group | May affect solubility and bioactivity |
Research indicates that compounds similar to 1-(4-fluorobenzyl)-N'-(2-(2-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide often act through various mechanisms:
- Inhibition of Kinases : Some derivatives have shown selective inhibition of Met kinases, which are implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry studies on related compounds suggest that they can induce programmed cell death in cancer cell lines, highlighting their potential as anticancer agents .
Case Studies
- GTL-16 Human Gastric Carcinoma Model :
- Cytotoxicity Against Cancer Cell Lines :
Table 2: Summary of Biological Activity Findings
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of similar compounds has shown promising characteristics such as:
- Oral Bioavailability : Enhanced by lipophilic substituents.
- Metabolic Stability : Reduced degradation in biological systems.
Preclinical safety assessments have indicated low toxicity levels at therapeutic doses, suggesting a favorable safety profile for further clinical development.
Comparison with Similar Compounds
Key Observations:
- Core Structure Differences : The 2-oxo-1,2-dihydropyridine core in the target compound contrasts with pyrrolidine (e.g., 10b ) or 1,4-dihydropyridine (e.g., AZ331 ) cores in analogs. These differences influence conformational flexibility and electronic properties, affecting target binding.
- Substituent Impact: Fluorobenzyl vs. Chlorobenzyl: The 4-fluorobenzyl group in the target compound may offer better metabolic stability than 2-chloro-6-fluorobenzyl ( ) due to reduced steric hindrance. Carbohydrazide vs. Methoxyaryl Groups: The 2-methoxyphenoxy group in the target compound shares similarities with methoxybenzylidene ( ) and methoxyphenyl ( ) groups, suggesting shared pharmacokinetic profiles (e.g., CYP450 interactions).
Q & A
What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with hydrazide formation followed by coupling with substituted acetyl or benzyl groups. Key steps include:
- Step 1 : Condensation of 2-(2-methoxyphenoxy)acetic acid with hydrazine derivatives under reflux in methanol or ethanol, catalyzed by Lewis acids (e.g., H₂SO₄ or acetic acid) .
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and temperatures of 60–80°C .
- Critical Conditions :
- Solvent choice: Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency for intermediates .
- Catalysts: Acetic acid or KOH improves yields in cyclization steps (e.g., 66–82% yields reported) .
- Temperature control: Reactions are sensitive to overheating, which may lead to decomposition; optimal ranges are 50–70°C .
Which spectroscopic and analytical techniques are most effective for characterizing purity and structure?
Answer:
A combination of techniques ensures accurate characterization:
- 1H/13C NMR : Assign aromatic protons (δ 7.3–8.2 ppm for pyridine and fluorobenzyl groups) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at 1680–1700 cm⁻¹) and hydrazide N-H bends (3200–3300 cm⁻¹) .
- HPLC-MS : Validates purity (>95% in most studies) and molecular ion peaks (e.g., [M+H]+ at m/z ~440–450) .
- X-ray Crystallography : Resolves conformational ambiguities; SHELX software is widely used for refinement .
How do variations in solvent choice and temperature impact synthesis yield and purity?
Answer:
- Solvent Effects :
- Temperature :
How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Answer:
- Multi-Technique Validation : Cross-check NMR/IR data with X-ray crystallography to confirm molecular geometry .
- Computational Refinement : Use Gaussian 09W or similar software to optimize DFT calculations, adjusting for solvent effects and tautomeric forms .
- Case Example : Discrepancies in carbonyl stretching frequencies (IR) were resolved by comparing crystallographic bond lengths with computed vibrational modes .
What computational modeling approaches predict biological activity and binding mechanisms?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Glide simulate interactions with targets (e.g., glucosamine-6-phosphate synthase). Key residues (e.g., Asp³⁵⁷) show hydrogen bonding with the carbohydrazide moiety .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories, highlighting hydrophobic interactions with fluorobenzyl groups .
- QSAR Models : Hammett constants for substituents (e.g., methoxy vs. fluoro) correlate with antimicrobial activity (R² = 0.89 in recent studies) .
What strategies establish structure-activity relationships (SAR) for bioactivity optimization?
Answer:
- Substituent Variation :
- Fluorine at the 4-position enhances metabolic stability (t½ increased by 2.5× vs. chloro analogs) .
- Methoxy groups improve solubility but may reduce binding affinity; replacing with hydroxyl groups restores activity .
- In Vitro Assays : Test analogs against bacterial strains (e.g., S. aureus MIC = 8–16 µg/mL) to prioritize lead compounds .
What challenges arise in multi-step synthesis, and how are they addressed?
Answer:
- Intermediate Instability : Protect reactive groups (e.g., tert-butoxycarbonyl for amines) during coupling steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure intermediates (75–85% recovery) .
- Scale-Up : Microfluidic reactors improve mixing efficiency and reduce side reactions in gram-scale syntheses .
How is X-ray crystallography applied to resolve molecular conformation discrepancies?
Answer:
- Data Collection : High-resolution (<1.0 Å) datasets collected at 100 K minimize thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters, revealing torsional angles (e.g., dihydropyridine ring puckering at 15–20°) .
- Validation : CIF files are cross-checked with NMR-derived NOE restraints to confirm interatomic distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
